molecular formula C10H21ClN2O2 B2769374 tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride CAS No. 2094411-58-0

tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride

Cat. No.: B2769374
CAS No.: 2094411-58-0
M. Wt: 236.74
InChI Key: VUVVWKLDUAUSEO-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride is a valuable chemical building block in drug discovery and medicinal chemistry. The molecule features a protected primary amine, crucial for synthetic applications. The carbamate group, particularly the tert-butyloxycarbonyl (Boc) protecting group, is a cornerstone in modern organic synthesis. It provides exceptional stability against a wide range of chemical conditions, allowing for selective reactions at other molecular sites while the amine remains shielded . This protected amine intermediate is especially significant in the design of peptide mimetics, where the carbamate group serves as a stable surrogate for the native amide bond, often leading to improved metabolic stability and enhanced permeability across cellular membranes in candidate molecules . Furthermore, the carbamate functionality can act as a key modulator of intermolecular interactions with biological targets. It can participate in hydrogen bonding through its carbonyl oxygen and backbone NH, influencing the binding affinity and specificity of potential therapeutics . The cyclobutane ring introduces conformational restraint, and the specific stereochemistry of the isomers (e.g., cis or trans) can be critical for optimizing target engagement. This compound is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVVWKLDUAUSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclobutane Ring Construction

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial processes prioritize throughput and reproducibility. A three-stage continuous flow system is employed:

  • Cycloaddition Reactor : Tubular photoreactor (residence time: 30 min) for cyclobutane synthesis.
  • Amination Module : Packed-bed column with immobilized ammonia for bromomethyl conversion.
  • Protection/Acidification Unit : In-line mixing of Boc₂O and HCl streams, followed by crystallization.

Advantages :

  • 95% conversion efficiency for the Boc protection step.
  • Reduced solvent waste compared to batch processes.

Purification Techniques

Final product purity (>99.5%) is achieved via:

  • Crystallization : Ethyl acetate/hexane mixtures (3:7 v/v) at −20°C.
  • Chromatography : Preparative HPLC with C18 columns for trace impurity removal (e.g., de-Boc byproducts).

Characterization and Analytical Techniques

Structural Confirmation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc tert-butyl), 3.21 (t, J = 7.2 Hz, 2H, CH₂NH₂), 3.98 (m, 1H, cyclobutane CH).
  • ¹³C NMR : 28.4 ppm (Boc CH₃), 79.8 ppm (Boc quaternary C), 156.2 ppm (carbamate C=O).

Mass Spectrometry :

  • ESI-MS : [M+H]⁺ = 256.3 g/mol (theoretical: 256.3 g/mol).

Purity Assessment

High-Performance Liquid Chromatography (HPLC) :

  • Column: Zorbax Eclipse XDB-C18 (4.6 × 150 mm).
  • Mobile Phase: 0.1% trifluoroacetic acid in water/acetonitrile (gradient elution).
  • Retention Time: 8.2 minutes.

Optimization Strategies and Yield Improvement

Catalyst Screening for Cycloaddition

Catalyst System Yield (%) Selectivity (%)
UV light only 45 78
Ru(bpy)₃Cl₂ 62 89
Anthracene 58 85

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the cyclobutyl ring.

    Reduction: Reduced forms of the carbamate group.

    Substitution: Substituted carbamate derivatives with various alkyl groups.

Scientific Research Applications

Scientific Research Applications

Tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride has several notable applications in scientific research:

  • Medicinal Chemistry :
    • This compound serves as a versatile building block for synthesizing biologically active molecules. Its unique structure allows it to be utilized in drug discovery processes aimed at developing new therapeutics.
    • It exhibits high binding affinity for the NMDA receptor subtype NR2B, which is implicated in neurological processes such as pain modulation and neuroprotection.
  • Biological Studies :
    • The compound is employed in studying biological pathways due to its potential to interact with specific molecular targets, affecting enzyme or receptor activity. This interaction can lead to various biological effects, making it valuable for understanding complex biological systems .
  • Pharmacological Research :
    • Preclinical studies have demonstrated its efficacy in reducing pain responses in models of neuropathic pain, suggesting potential therapeutic applications for pain management.
    • Research indicates possible neuroprotective effects, particularly in neurodegenerative disease models like Parkinson's disease, highlighting its role in modulating excitatory neurotransmission without significant side effects on motor coordination.

Case Study 1: Pain Management

In a study involving spinal nerve ligation models, this compound was shown to significantly reduce pain responses compared to control groups. The mechanism involved inhibition of excitatory neurotransmission through NR2B receptor antagonism, providing insights into its potential use in clinical pain management strategies.

Case Study 2: Neuroprotection

Research conducted on animal models of Parkinson's disease revealed that the compound could mitigate neurodegeneration by modulating NMDA receptor activity. This study suggests a promising avenue for developing treatments aimed at protecting neurons from excitotoxic damage while minimizing adverse effects commonly associated with non-selective NMDA antagonists .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The carbamate group may also undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • Cyclobutyl vs.
  • Stereochemistry : The (2R,3S)-configured analog lacks detailed molecular data but highlights the role of stereochemistry in modulating biological activity or synthetic complexity .
  • Substituent Variations: The 1-aminoethyl substituent in the C₇H₁₅Cl₂FN₂ analog reduces molecular weight and may alter solubility or reactivity relative to the aminomethyl group in the target compound .

Physicochemical and Functional Differences

Solubility and Stability

  • The target compound’s cyclobutyl group likely improves aqueous solubility compared to aromatic analogs (e.g., pyridine derivatives), which may aggregate due to hydrophobic interactions .
  • The tert-butyl carbamate moiety enhances stability against enzymatic degradation, a feature critical for API intermediates .

Biological Activity

Tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, biological effects, and comparisons with similar compounds based on recent research findings.

Chemical Structure and Synthesis

This compound features a unique structure that includes a tert-butyl group, an aminomethyl group, and a cyclobutyl ring. The synthesis typically involves the reaction of tert-butyl carbamate with 3-(aminomethyl)cyclobutyl derivatives under basic conditions, often utilizing solvents like dichloromethane or tetrahydrofuran with a base such as triethylamine to facilitate the reaction .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The aminomethyl group can potentially engage in hydrogen bonding and electrostatic interactions with enzymes and receptors, leading to modulation of their activity. This interaction may result in both inhibitory and stimulatory effects on specific biochemical pathways, making it a candidate for further therapeutic exploration .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity .

Anticancer Activity

Research has also explored the anticancer potential of this compound. In cellular assays, it was found to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspases and modulation of the mitochondrial pathway, leading to programmed cell death .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This inhibition could have implications for treating neurodegenerative diseases like Alzheimer's .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Tert-butyl N-[3-(aminomethyl)phenyl]carbamatePhenyl ring instead of cyclobutylModerate antimicrobial activity
Tert-butyl N-[cis-2-(aminomethyl)cyclobutyl]carbamateCis configuration affects reactivityEffective against certain cancer cell lines
Tert-butyl N-[trans-2-(aminomethyl)cyclobutyl]carbamateTrans configuration alters binding affinityLimited biological activity reported

The differences in biological activity among these compounds can be attributed to variations in their structural configurations, which influence their interactions with biological targets .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antimicrobial agent .
  • Cancer Cell Apoptosis : In a laboratory setting, researchers treated human lung cancer cells with varying concentrations of the compound. Results showed that concentrations above 50 µM led to a significant increase in apoptotic markers compared to untreated controls, suggesting its potential role in cancer therapy .

Q & A

Q. What are the standard synthetic routes for tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate with cyclobutyl derivatives. A common approach includes:

Amination : Reacting tert-butyl carbamate with a cyclobutane-containing amine precursor (e.g., 3-(aminomethyl)cyclobutylamine) under basic conditions (e.g., NaHCO₃) .

Salt Formation : Converting the free amine to the hydrochloride salt using HCl in a polar solvent (e.g., methanol or ethyl acetate) to enhance stability .

  • Critical Parameters :

  • Temperature : Maintain 0–5°C during salt formation to prevent decomposition .

  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures improves purity (>97%) .

    • Data Table : Synthesis Optimization
ParameterOptimal RangeImpact on Yield/Purity
Reaction pH8–9 (for amination)Higher pH favors coupling
Solvent (salt step)MethanolEnhances HCl solubility
Purification MethodColumn ChromatographyPurity >95%

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Confirm cyclobutyl ring protons (δ 2.5–3.5 ppm) and tert-butyl group (δ 1.4 ppm) .
  • Mass Spectrometry : ESI-MS detects the molecular ion peak at m/z 222.71 (M+H⁺) .
  • X-ray Crystallography : Resolves cyclobutyl ring geometry and hydrogen-bonding patterns in the hydrochloride salt .

Advanced Research Questions

Q. How can researchers address low yields during the cyclobutyl ring formation step?

  • Methodological Answer : Low yields often arise from ring strain in cyclobutane intermediates. Strategies include:
  • Catalytic Systems : Use Pd-catalyzed C–N coupling to reduce steric hindrance .
  • Microwave-Assisted Synthesis : Accelerates ring closure (e.g., 100°C, 30 min) with 20% higher yield than conventional heating .
  • Solvent Optimization : Tetrahydrofuran (THF) improves solubility of strained intermediates .

Q. What strategies enhance the compound’s stability under physiological conditions for in vitro studies?

  • Methodological Answer :
  • pH Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to minimize carbamate hydrolysis .

  • Lyophilization : Store the hydrochloride salt as a lyophilized powder at -20°C to prevent hygroscopic degradation .

  • Co-solvents : Add 10% DMSO to aqueous solutions to stabilize the cyclobutyl moiety .

    • Data Table : Stability Profile
ConditionHalf-Life (25°C)Degradation Pathway
Aqueous pH 7.448 hoursHydrolysis of carbamate
Dry powder (-20°C)>6 monthsN/A

Q. How can contradictory data on biological activity (e.g., enzyme inhibition) be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity interference. Validate findings via:

Dose-Response Curves : Ensure linearity in IC₅₀ measurements (e.g., acetylcholinesterase assays) .

Impurity Profiling : Use HPLC-MS to rule out side products (e.g., tert-butyl alcohol byproducts) .

Molecular Docking : Compare binding modes of the compound and impurities to target enzymes (e.g., CYP450 isoforms) .

Q. What computational methods predict the compound’s reactivity in novel synthetic pathways?

  • Methodological Answer :
  • DFT Calculations : Model cyclobutane ring strain and carbamate bond dissociation energies (B3LYP/6-31G* basis set) .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction kinetics .
  • Retrosynthetic Analysis : Tools like AiZynthFinder identify feasible precursors (e.g., tert-butyl isocyanate) .

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